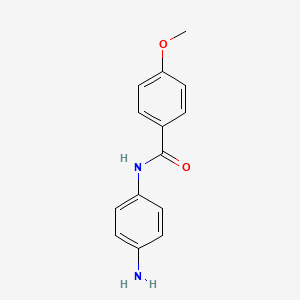

N-(4-aminophenyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

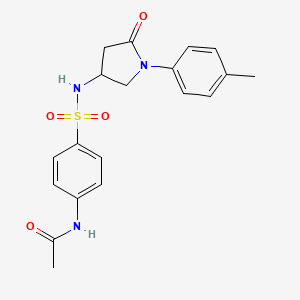

While there isn’t specific information available on the synthesis of “N-(4-aminophenyl)-4-methoxybenzamide”, similar compounds have been synthesized through various methods. For instance, 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 have been synthesized as inhibitors of DNA methylation . Another method involves the reduction of 4-nitrobiphenyl to obtain aniline derivatives .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The charge delocalization within the molecule has been studied through natural bond orbital (NBO) analysis . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

N-(4-aminophenyl)-4-methoxybenzamide, as a member of amino-substituted benzamide derivatives, has been studied for its antioxidant properties. A study focused on the electrochemical oxidation of various amino-substituted benzamides, including this compound, revealing their potential as powerful antioxidants due to their capacity to scavenge free radicals. This study provides insights into the mechanisms of antioxidant activity, which is crucial for understanding the compound's potential therapeutic applications (Jovanović et al., 2020).

Antiviral Activity

In the realm of antiviral research, N-phenylbenzamide derivatives, including variants of this compound, have been synthesized and evaluated for their effectiveness against Enterovirus 71 (EV 71). One study found that certain derivatives showed potent activity against EV 71 strains at low micromolar concentrations, highlighting the potential of this compound derivatives in antiviral drug development (Ji et al., 2013).

Molecular Structure and Intermolecular Interactions

Understanding the molecular structure and intermolecular interactions of compounds like this compound is crucial for their application in various fields. A study conducted on a closely related compound, N-3-hydroxyphenyl-4-methoxybenzamide, revealed insights into its crystal structure and the effects of intermolecular interactions on its molecular geometry. Such studies are essential for the application of these compounds in material science and pharmaceuticals (Karabulut et al., 2014).

Antimicrobial Properties

This compound derivatives have also been explored for their antimicrobial properties. A study on benzamide derivatives incorporating thiazole rings showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. These findings suggest the potential of these compounds in treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQKGZMJASBPNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

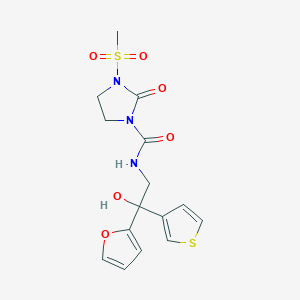

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)

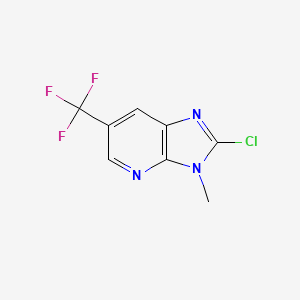

![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)

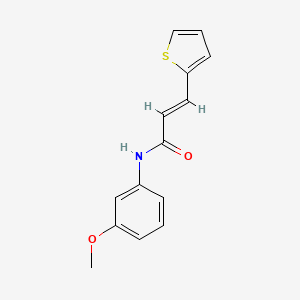

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)